Delapril diacid is classified as a pharmaceutical compound and is specifically an active metabolite derived from delapril hydrochloride. Delapril itself is a prodrug that requires metabolic conversion to exert its therapeutic effects. The compound's chemical formula is . Delapril diacid plays a crucial role in the pharmacological activity of delapril by inhibiting the angiotensin-converting enzyme, thereby contributing to the regulation of blood pressure.
The synthesis of delapril diacid typically occurs through hydrolysis of delapril. The process involves:
The synthesis can be summarized as follows:
Delapril diacid exhibits a unique molecular structure characterized by:
The molecular geometry allows for effective binding to the angiotensin-converting enzyme, which is crucial for its mechanism of action.
Delapril diacid participates in several chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The mechanism of action for delapril diacid involves:
Studies have demonstrated that delapril diacid effectively reduces angiotensin II release in experimental models, underscoring its therapeutic potential .
Delapril diacid possesses distinct physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications.
Delapril diacid has several scientific applications:
The discovery pathway of Delapril Diacid is intrinsically linked to the development of its prodrug, delapril hydrochloride (initially designated CV-3317), by Takeda Chemical Industries in the 1980s [1] [6]. This period witnessed intensive research into novel Angiotensin-Converting Enzyme inhibitors aiming to overcome limitations of first-generation agents like captopril, particularly regarding side effects associated with the sulfhydryl moiety and suboptimal pharmacokinetic profiles. Delapril emerged from systematic structure-activity relationship studies focused on non-sulfhydryl compounds incorporating lipophilic elements designed to enhance tissue penetration and prolong duration of action [1] [4] [6].
Metabolic studies conducted during delapril's preclinical development revealed its rapid biotransformation into two principal active diacid metabolites: Delapril Diacid (scientifically identified as delapril diacid or DPD) and 5-hydroxy delapril diacid (5-hydroxy-DPD) [1] [5] [9]. These metabolites were confirmed as the primary mediators of delapril's Angiotensin-Converting Enzyme inhibitory activity in vivo. The deliberate design of delapril as a prodrug leveraged esterification to improve oral absorption, with systemic hydrolysis subsequently liberating the pharmacologically active diacid forms [5] [7] [9]. This strategic approach successfully addressed key challenges in achieving effective Angiotensin-Converting Enzyme inhibition with favorable pharmacokinetic properties.
Table 1: Key Milestones in Delapril Diacid Development
Time Period | Development Phase | Key Findings/Advancements |
---|---|---|
Early 1980s | Discovery & Early Research | Identification of CV-3317 (delapril) as a novel non-sulfhydryl ACE inhibitor prototype |
Mid-1980s | Metabolic Characterization | Identification of Delapril Diacid (DPD) and 5-hydroxy-DPD as primary active metabolites |
1986-1990 | Preclinical & Early Clinical | Confirmation of potent ACE inhibition and antihypertensive efficacy mediated by diacid metabolites |
1991 | Clinical Reporting | Publication of vascular angiotensin II suppression mechanism in hypertension models [2] [3] |
Delapril Diacid belongs to the carboxylate-containing class of Angiotensin-Converting Enzyme inhibitors, characterized by a diacid structure that enables potent interaction with the zinc atom located at the enzyme's active site. Its chemical nomenclature is 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid, with a molecular formula of C₂₆H₃₂N₂O₅ and a molecular weight of 452.551 g/mol [5] [7]. Critical structural features underpinning its pharmacological activity include:
Functionally, Delapril Diacid demonstrates high binding affinity and sustained inhibition of angiotensin-converting enzyme, efficiently blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Importantly, its enhanced lipophilicity confers a distinct pharmacodynamic advantage: potent inhibition of tissue-based renin-angiotensin systems, particularly within vascular endothelium. Research in spontaneously hypertensive rat models demonstrated that Delapril Diacid significantly suppresses angiotensin II release directly from vascular tissue (61-73% suppression in isolated hind leg perfusion studies), a mechanism strongly correlated with its antihypertensive efficacy [2] [3]. While binding both N-domain and C-domain active sites of somatic Angiotensin-Converting Enzyme, its predominant therapeutic effect on blood pressure regulation is attributed to C-domain inhibition [1] [10].
Table 2: Structural and Functional Comparison of Delapril Diacid with Reference ACE Inhibitors
Structural/Functional Feature | Delapril Diacid | Enalaprilat | Captopril |
---|---|---|---|
Zinc-Binding Group | Dicarboxylate | Dicarboxylate | Sulfhydryl (Thiol) |
Lipophilicity | High (Indanylglycine moiety) | Moderate | Low |
Prodrug Requirement | Yes (Delapril) | Yes (Enalapril) | No |
Primary Mechanism of Action | Tissue & Plasma ACE Inhibition | Primarily Plasma ACE Inhibition | Plasma ACE Inhibition |
Evidence for Vascular RAS Suppression | Strong (Direct Ang II measurement) [2] [3] | Moderate | Weak |
Delapril Diacid functions as one of the two primary pharmacologically active metabolites responsible for the therapeutic effects observed following delapril hydrochloride administration. The biotransformation pathway involves:
Pharmacokinetic studies in humans reveal crucial differences between the prodrug and its active metabolites. While delapril itself has a short half-life, Delapril Diacid exhibits a significantly prolonged elimination half-life (approximately 1.21 hours in essential hypertension patients) and forms the dominant active moiety in plasma. Notably, its pharmacokinetics are substantially altered in conditions of renal impairment. Studies in chronic renal failure patients demonstrated a marked increase in the area under the plasma concentration-time curve ([AUC]24(0)) for Delapril Diacid (6400 ng·h/ml vs. 1859 ng·h/ml in essential hypertension) and a prolonged half-life (4.69 hours vs. 1.21 hours), accompanied by significantly reduced urinary excretion [9]. This accumulation underscores the importance of renal excretion in clearing Delapril Diacid. Concurrently, 5-hydroxy delapril diacid also accumulates under renal impairment but exhibits an even longer half-life (12.88 hours) [9].
Both diacid metabolites contribute substantially to Angiotensin-Converting Enzyme inhibition in vivo. Studies measuring serum Angiotensin-Converting Enzyme activity confirm marked and sustained inhibition (up to 24 hours post-dose) correlating with the plasma concentrations of these metabolites [9]. The generation of Delapril Diacid from the prodrug delapril thus represents a successful strategy to overcome the challenge of poor oral bioavailability inherent to many direct-acting diacid Angiotensin-Converting Enzyme inhibitors, while simultaneously leveraging the active metabolites' favorable tissue distribution and prolonged residence time at the enzyme target.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: